Diethyl (4-ethenylphenyl)phosphonate
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Overview
Description
4-(Diethoxyphosphinyl)styrene is an organic compound characterized by the presence of a styrene backbone with a diethoxyphosphinyl group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxyphosphinyl)styrene typically involves the reaction of 4-bromostyrene with diethyl phosphite in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 4-(Diethoxyphosphinyl)styrene can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxyphosphinyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine group.
Substitution: The styrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Typical conditions involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted styrene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Diethoxyphosphinyl)styrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of phosphorus-containing polymers, which have unique flame-retardant properties.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(Diethoxyphosphinyl)styrene exerts its effects is primarily through its ability to participate in polymerization reactions. The diethoxyphosphinyl group can interact with various molecular targets, facilitating the formation of stable bonds and enhancing the properties of the resulting polymers. The compound’s unique structure allows it to engage in specific pathways, leading to the formation of materials with desired characteristics.
Comparison with Similar Compounds
- 4-(Diphenylphosphino)styrene
- 4-(Dimethylphosphino)styrene
- 4-(Diethylphosphino)styrene
Comparison: 4-(Diethoxyphosphinyl)styrene is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties compared to its analogs. For instance, the diethoxyphosphinyl group provides better solubility and stability, making it more suitable for certain applications in polymer chemistry and materials science. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Properties
CAS No. |
48153-00-0 |
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Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-ethenylbenzene |
InChI |
InChI=1S/C12H17O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3H3 |
InChI Key |
LQTIVTNGLULVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C=C)OCC |
Origin of Product |
United States |
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